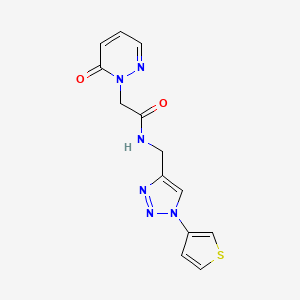
1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea” is a complex organic molecule. It contains a phenyl group, a phenylsulfonyl group, a tetrahydroquinoline group, and a urea group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and a cyclic structure (the tetrahydroquinoline ring). The phenylsulfonyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. The phenylsulfonyl group could potentially undergo electrophilic aromatic substitution reactions, and the urea group could participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phenylsulfonyl group could increase its polarity and potentially its solubility in polar solvents .科学的研究の応用
Inhibitory Potency and Selectivity in Medicinal Chemistry
Compounds related to 1-Phenyl-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)urea have been synthesized and evaluated for their phenylethanolamine N-methyltransferase (PNMT) inhibitory potency and selectivity. These compounds, particularly those with nonpolar substituents on the sulfonamide nitrogen, demonstrate high PNMT inhibitory potency and selectivity, offering potential applications in designing inhibitors that can penetrate the blood-brain barrier, relevant for neurological disorders treatment (Grunewald, Romero, & Criscione, 2005).
Environmental Impact and Dissipation in Agriculture
The environmental behavior of sulfonylurea herbicides, such as prosulfuron, has been extensively studied. Research on their dissipation rates under different soil pH levels and water contents reveals that these properties significantly influence the fate of sulfonylurea herbicides in agricultural fields, affecting their efficacy and environmental impact (Hultgren, Hudson, & Sims, 2002).
Synthetic Chemistry and Material Science
In synthetic chemistry, derivatives of this compound serve as precursors or intermediates in the synthesis of complex molecules and materials. For example, the synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives explores the reactivity of related compounds towards various reagents, highlighting their utility in creating novel molecules with potential biological activities (Elkholy & Morsy, 2006).
Supramolecular Chemistry and Gel Formation
The formation of Ag-complexes with quinoline urea derivatives, including those structurally related to this compound, has been investigated for their gelator behavior. This research demonstrates the potential of these compounds in forming supramolecular structures that could have applications in materials science and nanotechnology (Braga et al., 2013).
Anticancer Research
In the realm of anticancer research, certain derivatives have been developed as potent histone deacetylase (HDAC) inhibitors, demonstrating significant cytotoxicity against cancer cells, such as prostate cancer cells. This showcases their potential as lead compounds for developing new cancer treatments (Liu et al., 2015).
作用機序
将来の方向性
特性
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c26-22(23-18-9-3-1-4-10-18)24-19-14-13-17-8-7-15-25(21(17)16-19)29(27,28)20-11-5-2-6-12-20/h1-6,9-14,16H,7-8,15H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUDDBWAXDAHJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NC(=O)NC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
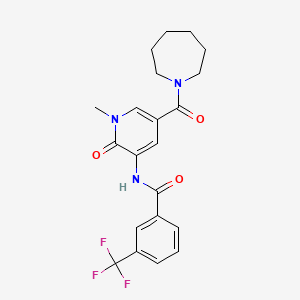

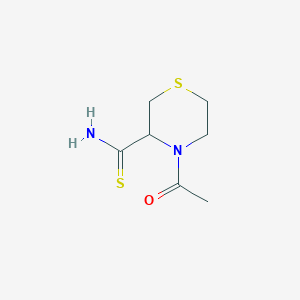



![N-(2,4-dichlorophenyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine](/img/structure/B2937004.png)


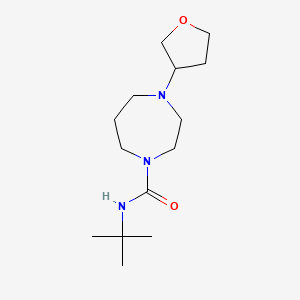
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-chlorobenzenesulfonamide](/img/structure/B2937011.png)
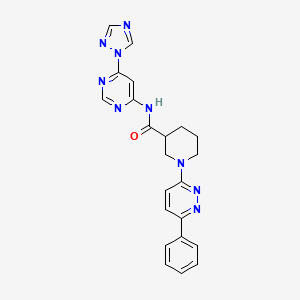
![trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde](/img/structure/B2937015.png)
